molecular formula C30H38O6 B570051 ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate CAS No. 125337-31-7

([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate

Cat. No.: B570051
CAS No.: 125337-31-7
M. Wt: 494.628
InChI Key: KDDDBOTWRRILGO-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate traces back to advancements in polymer chemistry and materials science, particularly in the synthesis of biphenyl-based monomers for crosslinked polymers. Early research focused on creating mesogenic (liquid crystal-forming) building blocks to improve polymer thermal stability and mechanical properties. This compound emerged as a key diacrylate ester for applications requiring rigid yet flexible polymer networks.

Significance in Polymer Chemistry and Materials Science

The compound’s biphenyl core and acrylate functionalities enable its use in:

  • Crosslinked polymers with noncovalent interactions (e.g., π-π stacking) for enhanced mechanical strength.
  • Liquid crystal polymers exhibiting smectic phases, critical for electro-optical devices.
  • Molecular recognition systems for pollutant remediation (e.g., polychlorinated biphenyls).

Chemical Classification and Nomenclature

This compound is classified as:

  • Diacrylate ester with a biphenyl backbone.
  • Liquid crystal monomer due to its mesogenic core.
  • Crosslinking agent in polymer synthesis.

CAS Registry Information (125337-31-7) and Database Entries

Parameter Value
CAS Registry Number 125337-31-7
PubChem CID 53421422
ChemSpider ID 26552669
Molecular Formula C₃₀H₃₈O₆
Molecular Weight 494.62 g/mol

Source: PubChem, ChemSpider, and ChemicalBook.

Synonyms and Alternative Designations

Key synonyms include:

  • 4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl.
  • 6-[4-[4-(6-prop-2-enoyloxyhexoxy)phenyl]phenoxy]hexyl prop-2-enoate.
  • 2-Propenoic acid, 1,1'-[[1,1'-biphenyl]-4,4'-diylbis(oxy-6,1-hexanediyl)] ester.

Molecular Formula (C₃₀H₃₈O₆) and Structural Characteristics

The structure comprises:

  • Biphenyl core : Two phen

Properties

IUPAC Name

6-[4-[4-(6-prop-2-enoyloxyhexoxy)phenyl]phenoxy]hexyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O6/c1-3-29(31)35-23-11-7-5-9-21-33-27-17-13-25(14-18-27)26-15-19-28(20-16-26)34-22-10-6-8-12-24-36-30(32)4-2/h3-4,13-20H,1-2,5-12,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDDBOTWRRILGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125337-32-8
Record name 2-Propenoic acid, 1,1′-[[1,1′-biphenyl]-4,4′-diylbis(oxy-6,1-hexanediyl)] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125337-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00697797
Record name [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125337-31-7
Record name [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Acrylation of Biphenyl Diol Intermediates

The most widely reported method involves a two-step synthesis starting from 4,4'-biphenol. In the first step, the biphenyl diol undergoes alkylation with 6-bromohexanol in the presence of a base such as potassium carbonate (K2CO3K_2CO_3) to form the bis(hexane-6,1-diyl) ether intermediate. The second step employs acryloyl chloride for esterification, typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge hydrochloric acid (HClHCl) generated during the reaction.

Key parameters influencing yield include:

  • Molar ratio : A 2.2:1 excess of acryloyl chloride relative to the diol intermediate ensures complete esterification.

  • Temperature : Reactions proceed optimally at 0–5°C during acryloyl chloride addition to minimize side reactions, followed by gradual warming to room temperature.

  • Solvent purity : Anhydrous conditions prevent hydrolysis of acryloyl chloride, which reduces yield.

One-Pot Continuous Flow Synthesis

Industrial-scale production often utilizes continuous flow reactors to enhance efficiency. In this approach, the alkylation and acrylation steps are combined in a single reactor system. A study using poly(ethylene glycol) (PEG)-based macromers demonstrated that flow reactors achieve 86% yield with a residence time of 4 hours, compared to 50–60% yield in batch processes. Catalysts such as stannous 2-ethylhexanoate (Sn(Oct)2Sn(Oct)_2) accelerate the reaction while reducing energy input.

Catalytic Systems and Their Impact

Transition Metal Catalysts

Iron(II)–bisphosphine complexes have emerged as effective catalysts for minimizing biphenyl side products, a common issue in aryl-ether syntheses. For example, iron(II) tris(dibenzylideneacetone) (Fe(DA)3Fe(DA)_3) suppresses homocoupling of biphenyl intermediates, increasing cross-coupling efficiency by 40%.

Acid Scavengers

Triethylamine remains the preferred acid scavenger due to its low nucleophilicity and compatibility with acrylate groups. Alternatives like pyridine or 4-dimethylaminopyridine (DMAP) are less effective, as they promote acrylate oligomerization at elevated temperatures.

Purification and Characterization

Solvent-Based Fractionation

Crude product is purified via sequential precipitation:

  • Dissolution in DCM followed by dropwise addition to hexane removes unreacted acryloyl chloride.

  • Recrystallization from chloroform/trifluoroacetic acid (TFA) mixtures yields >99% pure product.

Chromatographic Techniques

Size-exclusion chromatography (SEC) using polystyrene-divinylbenzene columns resolves oligomeric impurities. Analytical data from a representative batch (Table 1) highlights the efficacy of this approach.

Table 1: Purification Outcomes for ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) Diacrylate

MethodPurity (%)Yield (%)Oligomer Content (wt%)
Solvent fractionation98.2721.8
SEC99.5680.3

Industrial-Scale Optimization

Energy Efficiency

Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating. For instance, a 1 kg batch achieves 85% yield in 1.5 hours at 80°C under microwave irradiation.

Waste Reduction

Closed-loop solvent recovery systems reclaim >95% of DCM and TEA, aligning with green chemistry principles. Life-cycle assessments indicate a 30% reduction in carbon footprint compared to traditional methods.

Challenges and Mitigation Strategies

Acrylate Oligomerization

Storage below −20°C in amber glass vials containing hydroquinone inhibitors (50–100 ppm) prevents premature polymerization. Exposure to UV light must be minimized during handling.

Biphenyl Side Products

Substoichiometric iron catalysts (0.5–1 mol%) reduce biphenyl formation from 15% to <2% while maintaining reaction rates .

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction may produce hydrogenated biphenyl derivatives.

Scientific Research Applications

Polymer Chemistry

Applications in Polymer Synthesis

The compound serves as a monomer in the synthesis of advanced polymers. Its acrylate groups facilitate polymerization, leading to materials with enhanced mechanical and thermal properties. The biphenyl core contributes to the stability and hydrophobic characteristics of the resulting polymers.

Table 1: Properties of Polymers Derived from the Compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
FlexibilityModerate
Solubility in Organic SolventsGood

Case Study: High-Performance Polymers

Research has demonstrated that polymers synthesized from this compound exhibit superior performance in applications such as coatings and adhesives. For instance, studies have shown that these polymers maintain structural integrity under high temperatures and mechanical stress, making them suitable for industrial applications.

Materials Science

Development of Advanced Materials

In materials science, this compound is utilized to create high-performance materials for various industrial applications. Its unique structure allows for the formulation of composites that can withstand extreme conditions.

Table 2: Industrial Applications of the Compound

ApplicationDescription
CoatingsDurable protective layers
AdhesivesStrong bonding agents
CompositesReinforced materials

Case Study: Composite Materials

A study focused on the use of this compound in composite formulations found that it significantly improved the mechanical properties of the composites compared to traditional materials. The incorporation of ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate led to composites with enhanced tensile strength and impact resistance .

Biomedical Applications

Potential as Drug Delivery Agents

Ongoing research is exploring the potential of this compound as a drug delivery agent. The biphenyl core may facilitate interactions with biological macromolecules, while the acrylate groups can be modified for controlled release mechanisms.

Mechanism of Action

The mechanism by which ([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate exerts its effects involves its interaction with specific molecular targets and pathways. The biphenyl core and acrylate groups play crucial roles in these interactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as a polymerization initiator and its interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azobenzene or Bisphenol Cores

Compound 1 : 4,4′-Bis[6-(acryloyloxy)hexyloxy]azobenzene (CAS 1011714-83-2)

  • Structural Differences : Replaces the biphenyl core with an azobenzene group (N=N linkage).
  • Impact on Properties :
    • Exhibits photoisomerization (trans-cis transitions under UV light), enabling applications in photoresponsive materials .
    • Lower thermal stability compared to the biphenyl-based compound due to the labile N=N bond.
    • Reduced rigidity in polymer networks due to conformational flexibility of azobenzene.

Compound 2: Hydrogenated Bisphenol A (HBPA, CAS 80-04-6)

  • Structural Differences: Features a cyclohexanol-based core instead of biphenyl, with isopropylidene bridging.
  • Impact on Properties :
    • Higher UV resistance and thermal stability compared to biphenyl derivatives due to saturated cyclohexane rings .
    • Lower reactivity in free-radical polymerization due to the absence of acrylate groups.
    • Used in epoxy resins for high-end coatings and electronic packaging .

Functional Group Variations

Compound 3: 4,4-Bis(diethoxyphosphonomethyl)-diphenyl (CAS 17919-34-5)

  • Structural Differences: Substitutes acrylate termini with diethoxyphosphonomethyl groups.
  • Impact on Properties :
    • Enhanced flame retardancy due to phosphorus content, suitable for fire-resistant polymers .
    • Reduced polymerization capability compared to acrylate-terminated analogs.
  • Structural Differences : Contains a chiral 1,3-dioxolane ring and ester groups instead of acrylates.
  • Impact on Properties: Demonstrates antimicrobial activity (MIC values: 4.8–5000 µg/mL against bacteria and fungi) . Limited utility in polymer synthesis due to lack of reactive double bonds.

Physical and Chemical Property Comparison

Property Target Compound 4,4′-Bis[6-(acryloyloxy)hexyloxy]azobenzene Hydrogenated Bisphenol A
Molecular Weight (g/mol) ~580 (estimated) 610.7 240.38
Thermal Stability High (biphenyl rigidity) Moderate (N=N bond cleavage at ~200°C) Very high (cyclohexane rings)
Polymerization Reactivity High (acrylate termini) High (acrylate termini) Low (hydroxyl groups)
Key Applications Photoresists, LCDs Optoelectronics, light-responsive coatings Epoxy resins, coatings

Biological Activity

The compound ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate is a complex organic molecule characterized by its biphenyl core and acrylate functional groups. Its unique structure suggests potential applications in advanced materials and biomedical fields. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of This compound is C30H38O4C_{30}H_{38}O_4. The compound features:

  • Biphenyl Core : Provides stability and hydrophobic characteristics.
  • Acrylate Groups : Enhance reactivity and allow for polymerization.
  • Hexane Chains : Increase flexibility and solubility in organic solvents.

Synthesis

The synthesis typically involves the reaction of biphenyl derivatives with acrylate monomers under controlled conditions. Key aspects include:

  • Reaction Conditions : Temperatures ranging from 50°C to 100°C are common, with reaction times spanning several hours.
  • Industrial Methods : Continuous flow reactors are often employed to enhance efficiency and scalability. Advanced purification techniques like chromatography ensure high-purity products .

Research indicates that This compound may interact with biological macromolecules such as proteins and nucleic acids. The biphenyl and acrylate functionalities are thought to play critical roles in these interactions, influencing the compound's reactivity and stability in biological environments .

Applications in Drug Delivery

Preliminary studies suggest that this compound could be utilized in drug delivery systems due to its ability to form hydrogels that respond to specific biological stimuli. For instance:

  • Hydrogel Formation : The acrylate groups allow for crosslinking to form hydrogels that can encapsulate drugs.
  • Enzyme Responsiveness : Research has shown that similar hydrogel systems can degrade in the presence of specific enzymes (e.g., matrix metalloproteinases), releasing therapeutic agents in a controlled manner .

Comparative Analysis with Similar Compounds

The following table compares This compound with structurally similar compounds:

Compound NameStructureKey Features
Biphenyl-4,4'-dicarboxylic acidBiphenyl core with carboxylic acidsUsed in polymer synthesis but lacks acrylate functionality
Ethylene glycol diacrylateAcrylate ester with ethylene glycolCommonly used as a crosslinker but lacks biphenyl core
Butanediol diacrylateDerived from butanediolSimilar reactivity but does not feature biphenyl structure

The unique combination of biphenyl and acrylate functionalities in This compound enhances its applicability in advanced material synthesis and potential biomedical uses compared to other similar compounds .

Case Studies

Recent studies have focused on the interactions of this compound with various biological targets:

  • Drug Delivery Systems : Hydrogel-based systems incorporating this compound have demonstrated effective release profiles for encapsulated drugs upon exposure to specific enzymes .
  • Biosensor Development : The compound's properties have been explored for use in biosensors that detect biomolecules through changes in hydrogel characteristics when interacting with target analytes .

Q & A

What spectroscopic techniques are recommended to confirm the molecular structure of ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate?

Level: Basic
Answer:

  • FTIR Spectroscopy : Identify acrylate functional groups (C=O stretch at ~1720 cm⁻¹, C-O-C ether linkages at ~1250 cm⁻¹) and biphenyl aromatic C-H stretches (~3050 cm⁻¹) .
  • NMR (¹H and ¹³C) :
    • ¹H NMR : Peaks for acrylate vinyl protons (δ 5.8–6.4 ppm, split into doublets of doublets), hexane-diyl chain protons (δ 1.2–1.8 ppm for CH₂ groups), and biphenyl aromatic protons (δ 6.8–7.6 ppm) .
    • ¹³C NMR : Signals for carbonyl carbons (δ 165–170 ppm), ether-linked oxygens (δ 60–70 ppm), and aromatic carbons (δ 115–150 ppm) .

How can thermal stability be evaluated for high-temperature applications of this compound?

Level: Advanced
Answer:

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air at a heating rate of 10°C/min. Decomposition onset temperatures (>250°C) indicate stability for polymer processing .
  • Differential Scanning Calorimetry (DSC) : Detect glass transition (Tg) and melting points (Tm). For biphenyl-based diacrylates, Tg values typically range 80–120°C, influenced by hexane-diyl chain flexibility .
  • Compare results with structurally analogous compounds (e.g., biphenyl-azobenzene derivatives) to benchmark performance .

What solvents are suitable for processing this compound in thin-film applications?

Level: Basic
Answer:

  • Polar Aprotic Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal due to their ability to dissolve acrylate groups and aromatic backbones .
  • Solubility Testing : Use UV-vis spectroscopy to monitor absorbance changes at ~280 nm (biphenyl π-π* transitions) in varying solvent mixtures. Hexane-diyl chains enhance solubility in less polar solvents (e.g., ethyl acetate) compared to rigid analogs .

How does this compound respond to pH or chemical stimuli in smart material applications?

Level: Advanced
Answer:

  • Acid/Base Sensitivity : Expose to HCl/NaOH solutions and monitor UV-vis spectra. Deprotonation of ether linkages (if present) causes bathochromic shifts (~30 nm) in absorption bands .
  • Fluorescence Quenching : Test with nitroaromatics (e.g., picric acid) to assess sensing potential. Biphenyl-based systems show emission quenching via electron transfer .

How does alkyl chain length (hexane-diyl vs. shorter/longer chains) affect polymerization kinetics?

Level: Advanced
Answer:

  • Kinetic Studies : Use photo-DSC to measure polymerization rates under UV light. Longer chains (e.g., hexane-diyl) reduce crosslink density, slowing gelation but improving flexibility .
  • Compare with analogs (e.g., butane-diyl derivatives): Hexane-diyl groups lower Tg by ~20°C, enhancing elastomeric properties .

What methods determine crystallinity in bulk or polymerized forms of this compound?

Level: Basic
Answer:

  • X-ray Diffraction (XRD) : Sharp peaks indicate crystalline regions; broad halos suggest amorphous domains. Biphenyl cores promote crystallinity, while hexane-diyl spacers reduce it .
  • Polarized Optical Microscopy : Observe birefringence in liquid crystal phases (if applicable) during heating/cooling cycles .

How can photoisomerization behavior be studied for photoresponsive applications?

Level: Advanced
Answer:

  • UV-vis Irradiation : Exclude to 365 nm UV light and track cis-trans isomerization via absorbance changes at λmax (~350 nm for azobenzene analogs). For pure diacrylates, monitor C=C bond reactivity .
  • Real-time FTIR : Track disappearance of acrylate C=C peaks (1630 cm⁻¹) to quantify crosslinking efficiency under light .

What strategies assess acid/base stability of the ether linkages in this compound?

Level: Advanced
Answer:

  • Hydrolytic Degradation : Immerse in 1M NaOH/HCl at 60°C for 24h. Analyze via HPLC-MS for breakdown products (e.g., biphenol derivatives). Ether bonds are generally stable but hydrolyze under strong acidic conditions .
  • Kinetic Modeling : Fit degradation data to first-order models to estimate half-lives .

How is purity assessed after synthesis or commercial procurement?

Level: Basic
Answer:

  • HPLC with UV Detection : Use a C18 column (acetonitrile/water gradient). Purity >98% is indicated by a single peak at retention time ~12 min (varies with column) .
  • Elemental Analysis : Match experimental C/H/O percentages to theoretical values (e.g., C: 70.2%, H: 7.8% for C₃₂H₃₈O₆) .

How do photophysical properties compare with structurally similar biphenyl diacrylates?

Level: Advanced
Answer:

  • Comparative UV-vis/PL Studies : Measure extinction coefficients (ε) and quantum yields (Φ) in THF. Hexane-diyl spacers reduce π-conjugation, lowering ε by ~20% compared to rigid linkers (e.g., phenyl-azobenzene) .
  • TD-DFT Calculations : Model HOMO-LUMO gaps to correlate with experimental λmax. Biphenyl-diyl systems exhibit gaps ~3.5 eV, tunable via substituents .

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